FAP Inhibition Potency Retention: NH2-UAMC1110-Derived FAPI-QS Matches or Exceeds Parent UAMC1110 IC50 Values
While direct isolated IC50 data for the unconjugated NH2-UAMC1110 intermediate are not commonly reported—as its primary utility lies in conjugation—the resultant FAPI constructs derived from this scaffold demonstrate FAP inhibitory potency that is maintained or enhanced relative to the parent UAMC1110 molecule. Specifically, the DOTA.SA.FAPi conjugate, synthesized using NH2-UAMC1110 as the FAP-targeting pharmacophore precursor, exhibits an IC50 of 0.9 nM against FAP, representing a ~3.5-fold improvement in potency compared to the unconjugated UAMC1110 parent (IC50 = 3.2 nM) [1]. This retention of low nanomolar affinity validates that the 6-(4-aminobutoxy) modification does not abrogate target engagement.
| Evidence Dimension | FAP enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | NH2-UAMC1110-derived DOTA.SA.FAPi: 0.9 nM |
| Comparator Or Baseline | UAMC1110 parent compound: 3.2 nM |
| Quantified Difference | ~3.5-fold lower IC50 (higher potency) for the NH2-UAMC1110-derived conjugate |
| Conditions | Fluorescence-based enzyme inhibition assay using recombinant human FAP |
Why This Matters
Confirms that the 6-(4-aminobutoxy) modification essential for conjugation does not compromise—and may enhance—target binding affinity, a critical quality attribute for tracer development.
- [1] TargetMol. (n.d.). DOTA.SA.FAPi TFA Product Bioactivity Data. View Source
